

FNDR-20123: A Comparative Analysis of its Safety Profile and Off-Target Effects

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Compound of Interest

Compound Name: FNDR-20123 free base

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For Researchers, Scientists, and Drug Development Professionals

FNDR-20123 has emerged as a promising novel anti-malarial agent, exhibiting potent activity as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of the safety profile and off-target effects of FNDR-20123 against other relevant anti-malarial compounds and HDAC inhibitors. The following sections present a detailed analysis supported by experimental data, structured to facilitate objective evaluation by researchers and drug development professionals.

In Vitro Safety and Off-Target Profile

FNDR-20123 has undergone a battery of in vitro safety and selectivity assessments. The data, summarized below, is compared with the known profiles of the HDAC inhibitors Vorinostat (SAHA) and Trichostatin A, as well as the established anti-malarial drugs Atovaquone and Pyrimethamine.

Cytotoxicity Profile

FNDR-20123 has demonstrated negligible cytotoxicity against human cell lines at concentrations effective against *Plasmodium falciparum*.

Compound	Cell Line	Assay Type	Cytotoxicity Metric (IC50 or % Viability)	Reference
FNDR-20123	HepG-2 (human liver carcinoma)	Not specified	Negligible	[1] [2]
FNDR-20123	THP-1 (human monocytic)	Not specified	Negligible	[1] [2]
Vorinostat (SAHA)	Various cancer cell lines	Multiple	Varies by cell line (nM to µM range)	[3]
Trichostatin A	Various cancer cell lines	Multiple	Varies by cell line (nM range)	[4]
Atovaquone	Not specified	Not specified	Information not readily available	
Pyrimethamine	Not specified	Not specified	Information not readily available	

Cardiac Safety: hERG Liability

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.

Compound	hERG Inhibition (IC50)	Reference
FNDR-20123	> 100 μ M	[1] [2]
Vorinostat (SAHA)	Information not readily available	
Trichostatin A	Information not readily available	
Atovaquone	Information not readily available	
Pyrimethamine	Information not readily available	

Drug Metabolism Interaction: Cytochrome P450 (CYP) Inhibition

The potential for drug-drug interactions is assessed by examining the inhibition of major cytochrome P450 enzymes.

Compound	CYP Isoforms Tested	Inhibition (IC50)	Reference
FNDR-20123	Not specified	> 25 μ M	[1] [2]
Vorinostat (SAHA)	Not specified	Information not readily available	
Trichostatin A	Not specified	Information not readily available	
Atovaquone	Not specified	Information not readily available	
Pyrimethamine	CYP2C8	Known inhibitor	[5]

Off-Target Profile: Human HDAC Isoform Selectivity

FNDR-20123's primary mechanism of action is through the inhibition of HDACs. Its activity against various human HDAC isoforms reveals its off-target profile.

Compound	HDAC1 (IC50)	HDAC2 (IC50)	HDAC3 (IC50)	HDAC6 (IC50)	HDAC8 (IC50)	Reference
FNDR-20123	25 nM	29 nM	2 nM	11 nM	282 nM	[6] [7]
Vorinostat (SAHA)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	[8]
Trichostatin A	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	Pan-HDAC inhibitor (nM range)	[9]

In Vivo Safety Profile

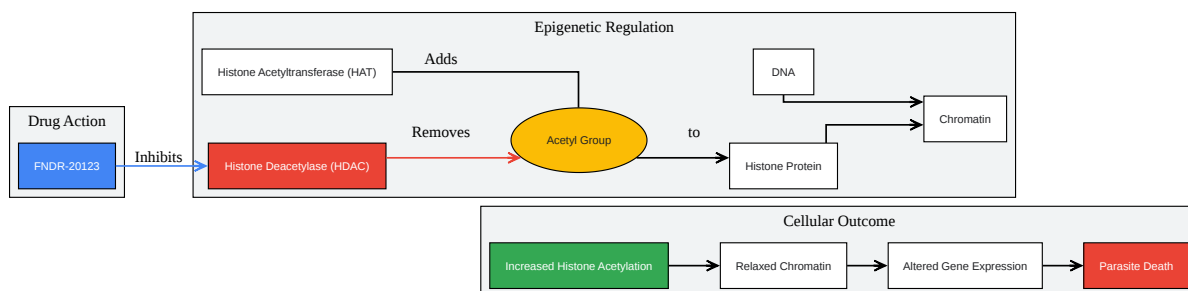
Preclinical in vivo studies provide crucial information on the overall safety and tolerability of a drug candidate.

Rodent Toxicology Studies

Compound	Species	Study Duration	Dose	Key Findings	Reference
FNDR-20123	Sprague-Dawley Rats	14 days	100 mg/kg (daily)	No abnormality in body weight or gross organ pathology	[2]
Vorinostat (SAHA)	Not specified	Not specified	Not specified	Dose-limiting toxicities include gastrointestinal issues, fatigue, and myelosuppression	[10]
Atovaquone	Not specified	Not specified	Not specified	Common side effects include gastrointestinal issues and headache	[11] [12] [13] [14]
Pyrimethamine	Not specified	Not specified	Not specified	Side effects include loss of appetite, vomiting, and potential for severe skin and hematological reactions	[15] [16] [17] [18]

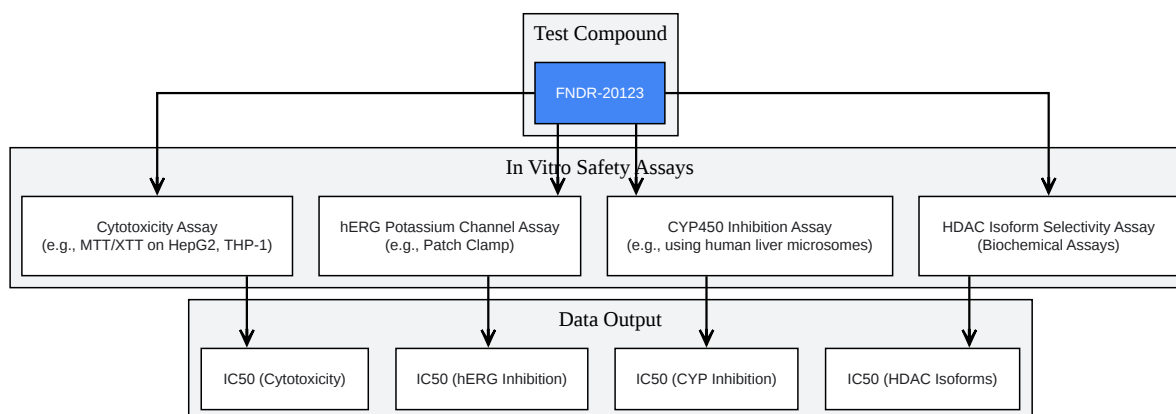
Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.



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Caption: Mechanism of action of FND-20123 via HDAC inhibition.



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Caption: Workflow for in vitro safety and selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of the test compound (e.g., FNDR-20123) and incubated for a specified period (e.g., 48-72 hours).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

hERG Potassium Channel Assay (Automated Patch Clamp)

- Cell Line: HEK293 cells stably expressing the hERG channel.
- Procedure:
 - Whole-cell patch-clamp recordings are performed using an automated platform.
 - A specific voltage protocol is applied to elicit hERG currents.
 - Cells are perfused with vehicle control followed by increasing concentrations of the test compound.
 - The effect of the compound on the hERG tail current is measured.
 - The concentration-response curve is generated to determine the IC₅₀ value.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Cytochrome P450 (CYP) Inhibition Assay

- System: Human liver microsomes.
- Procedure:
 - A cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with human liver microsomes in the presence of NADPH.

- The test compound is added at various concentrations.
- The reaction is terminated, and the formation of specific metabolites is quantified using LC-MS/MS.
- The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

In Vivo Rodent Toxicity Study

- Animal Model: Sprague-Dawley rats.
- Procedure:
 - Animals are divided into control and treatment groups (typically 3 dose levels).
 - The test compound is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 14 or 28 days).
 - Daily clinical observations, body weight, and food consumption are monitored.
 - At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
 - A full necropsy is performed, and major organs are collected for histopathological examination.[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

This guide provides a foundational comparison of the safety and off-target profile of FNDR-20123. Further head-to-head studies with direct comparators under identical experimental conditions will be invaluable for a more definitive assessment.

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